ETHER, BUTYL p-NITROSOPHENYL
Description
Historical Development of p-Nitrosophenyl Ether Chemistry
The chemistry of p-nitrosophenyl ethers is rooted in early investigations into the nitrosation of phenols. Historically, methods for producing p-nitrosophenol involved the use of nitrosating agents like nitrous acid (generated in situ) or nitrosyl chloride. google.com The subsequent etherification of p-nitrosophenol emerged as a key transformation. A notable 1967 study published in The Journal of Organic Chemistry detailed the etherification of p-nitrosophenol, providing foundational knowledge for the synthesis of its ether derivatives. acs.org This research demonstrated that p-nitrosophenol could be effectively converted to its corresponding ethers.
A significant advancement in this area was the development of processes that combined the nitrosation and etherification steps. For instance, a patented method describes the nitrosation of phenol (B47542) using alkyl nitrites in an alcohol solvent, followed by an in-situ etherification reaction to form p-nitrosophenyl ethers. google.com This approach eliminated the need to isolate the intermediate p-nitrosophenol. google.com Further research from the same period explored the reactivity of these ethers, such as their amination with primary aromatic amines, highlighting their utility as versatile chemical intermediates. acs.org
Significance of the Nitrosophenyl Moiety in Advanced Organic Research
The nitrosophenyl group is a critical functional group in organic chemistry, imparting distinct electronic properties and reactivity to the aromatic ring. Aromatic C-nitroso compounds are recognized for their extraordinary properties and serve as valuable models for studying a wide range of chemical phenomena. at.ua
Key aspects of the nitrosophenyl moiety's significance include:
Electrophilic Reactivity : Arylnitroso compounds are well-established sources of electrophilic nitrogen and oxygen, making them useful in various synthetic transformations. ucsb.edu
Chemoselectivity : The nitroso group can react selectively with other functional groups. For example, aryl nitroso compounds have been developed as chemoselective probes for the detection of sulfinic acids, undergoing rapid ligation under aqueous conditions. researchgate.net
Biological Interactions : The nitroso group can influence a compound's biological activity. Nitroso compounds are known to react with proteins and DNA, and their metabolites can be implicated in toxicological pathways through oxidative stress. acs.org The presence of the nitroso group can also spark interest in potential antimicrobial properties. solubilityofthings.com
Synthetic Intermediates : The unique reactivity of the nitroso group makes compounds containing this moiety valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com The group can be readily transformed into other functionalities, expanding its synthetic utility.
Positioning Butyl p-Nitrosophenyl Ether within the Landscape of Aryl Nitroso Compounds Research
Butyl p-Nitrosophenyl Ether is a specific example within the broader class of aryl nitroso compounds and, more specifically, p-nitrosophenyl ethers. Research on this class of compounds often focuses on their synthesis and subsequent chemical transformations. The general synthesis involves the reaction of a p-nitrosophenol salt with an appropriate alkyl halide, a variation of the Williamson ether synthesis. ontosight.ai In the case of the butyl derivative, this would involve a butyl halide.
The butoxy group, a four-carbon alkyl chain, influences the compound's physical properties, such as its solubility. solubilityofthings.com It contributes to the molecule's lipophilicity while the nitroso group provides a reactive site. solubilityofthings.com Research on related p-nitrophenyl ethers (containing a nitro group instead of nitroso) shows that the alkyl chain length can affect reaction conditions and yields during synthesis. orgsyn.org While distinct, the principles of synthesizing these ethers share common ground. Butyl p-Nitrosophenyl Ether serves as a chemical intermediate, with its nitroso group being the key site for further functionalization, for example, in the synthesis of diarylamines. acs.org
Overview of Key Academic Research Trajectories for Butyl p-Nitrosophenyl Ether
Academic research involving Butyl p-Nitrosophenyl Ether has primarily focused on its metabolism and its role as a synthetic precursor.
A pivotal area of investigation has been its biological transformation. A detailed study explored the in vitro metabolism of Butyl p-Nitrosophenyl Ether using rabbit liver preparations. tandfonline.comnih.gov This research identified three primary metabolic pathways involving the hydroxylation of the butyl chain at different positions (α, ω-1, or ω). tandfonline.comnih.gov The resulting hydroxylated metabolites were found to undergo further oxidation. tandfonline.comnih.gov This trajectory is crucial for understanding the compound's fate in biological systems.
Another key research direction is its application in organic synthesis. The reactivity of the nitroso group makes it a target for constructing more complex molecules. For example, research on the amination of p-nitrosophenyl ethers with primary aromatic amines to form N,N'-disubstituted p-phenylenediamines demonstrates a core application. acs.org This type of reaction underscores the compound's value as a building block in synthetic chemistry.
A summary of these research findings is presented below.
| Research Area | Key Findings | References |
| Metabolism | In vitro studies with rabbit liver identified three metabolic pathways via hydroxylation at the α, ω-1, or ω positions of the butyl chain. | tandfonline.com, nih.gov |
| The (ω-1)-hydroxy metabolite was oxidized to an unstable oxo derivative that decomposed to p-nitrophenol. | tandfonline.com, nih.gov | |
| The ω-hydroxy metabolite was further oxidized to p-nitrophenoxybutyric acid. | tandfonline.com, nih.gov | |
| Synthetic Applications | Serves as a precursor in amination reactions with primary aromatic amines to yield substituted diarylamines. | acs.org |
| Utilized as an intermediate for producing dyes, pharmaceuticals, and agrochemicals. | solubilityofthings.com |
Structure
3D Structure
Properties
CAS No. |
7696-62-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-butoxy-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO2/c1-2-3-8-13-10-6-4-9(11-12)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
HHCWEYIZCWPGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Established Synthetic Routes to Butyl p-Nitrosophenyl Ether
The creation of Butyl p-Nitrosophenyl Ether can be achieved via multiple synthetic strategies, each with distinct advantages and precursors. Key approaches include adaptations of classic ether synthesis, oxidation of amine precursors, and potential photochemical methods.
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages and is widely used in both laboratory and industrial settings. wikipedia.orgbyjus.comscienceinfo.com The reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgscienceinfo.com For the synthesis of Butyl p-Nitrosophenyl Ether, this method would be adapted by reacting a salt of p-nitrosophenol (p-nitrosophenoxide) with a butyl halide.
The general reaction proceeds as follows: p-NO-C₆H₄-O⁻Na⁺ + CH₃(CH₂)₃-Br → p-NO-C₆H₄-O-(CH₂)₃CH₃ + NaBr
To facilitate this reaction, p-nitrosophenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide. The choice of the alkylating agent is crucial; a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, is preferred to minimize the competing E2 elimination reaction that can become significant with secondary or tertiary halides. scienceinfo.comchemistrytalk.orglearncbse.in The reaction is typically carried out in a polar aprotic solvent to enhance the rate of the SN2 reaction. jk-sci.com
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Description | Rationale |
|---|---|---|
| Nucleophile | Sodium or Potassium p-nitrosophenoxide | Formed in situ by reacting p-nitrosophenol with a base like NaOH, KOH, or NaH. |
| Electrophile | 1-Bromobutane or 1-Iodobutane | Primary halides are optimal for the SN2 mechanism, minimizing elimination side products. learncbse.inyoutube.com |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Strong bases ensure complete deprotonation of the phenol (B47542) to form the reactive alkoxide. jk-sci.com |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Temperature | Room temperature to moderate heating (50-80 °C) | Balances reaction rate with minimizing potential side reactions or decomposition. |
An alternative strategy involves forming the ether linkage first, followed by the introduction of the nitroso group. This route begins with p-butoxyaniline, which is then oxidized to yield the target compound, Butyl p-Nitrosophenyl Ether. The oxidation of anilines to nitrosoarenes is a well-documented transformation. organic-chemistry.org
Various oxidizing agents can accomplish this conversion. aquigenbio.com A common method involves the use of hydrogen peroxide in the presence of a catalyst, such as a molybdenum salt, which can selectively oxidize the aniline (B41778) to the corresponding nitroso arene. organic-chemistry.org Other methods include the use of peracids. This approach avoids handling potentially unstable p-nitrosophenol under basic conditions.
Table 2: Selected Oxidizing Systems for Aniline to Nitrosoarene Conversion
| Oxidizing Agent | Catalyst / Conditions | Comments |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Molybdenum salts (e.g., MoO₃/KOH, Ammonium Molybdate) | Provides good yields for the preparation of nitroso arenes from anilines. organic-chemistry.org |
| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | A powerful oxidizing agent for converting aromatic amines to nitroso compounds. |
Photochemical methods, while less common for direct synthesis, offer potential routes based on molecular rearrangements. The Fischer–Hepp rearrangement is a classic example where an N-nitrosoamine of a secondary aromatic amine rearranges to form a p-nitroso aromatic amine in the presence of an acid. nih.govrsc.org
A hypothetical application of this principle towards Butyl p-Nitrosophenyl Ether is indirect. It would not form the ether directly but could be used to synthesize a precursor. For instance, a precursor like N-butyl-N-nitrosoaniline could undergo rearrangement. However, this does not yield the target ether directly. The direct photochemical synthesis of p-nitrosophenyl ethers is not a widely established method, and its feasibility would depend on the specific photophysical properties of suitable precursors.
Mechanistic Studies of Ether Bond Formation in p-Nitrosophenyl Systems
The mechanism of ether bond formation is highly dependent on the chosen synthetic route. In the context of the Williamson synthesis, the reaction proceeds via a well-understood SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgscienceinfo.com
The key steps are:
Deprotonation: A base removes the acidic proton from the hydroxyl group of p-nitrosophenol, creating a p-nitrosophenoxide anion. This anion is a potent nucleophile.
Nucleophilic Attack: The p-nitrosophenoxide ion performs a backside attack on the electrophilic carbon atom of the butyl halide (e.g., 1-bromobutane). byjus.comyoutube.com
Transition State: A single, concerted transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.
Inversion and Product Formation: The bromide ion is expelled as a leaving group, resulting in an inversion of stereochemistry at the carbon center (though this is not observable with an achiral substrate like 1-bromobutane). The final product, Butyl p-Nitrosophenyl Ether, is formed along with a salt (e.g., NaBr). wikipedia.org
The efficiency of this SN2 mechanism is maximized by using a primary alkyl halide, which has low steric hindrance, and a polar aprotic solvent, which enhances the nucleophilicity of the phenoxide. chemistrytalk.orgjk-sci.com
Derivatization and Functionalization Strategies of Butyl p-Nitrosophenyl Ether
Butyl p-Nitrosophenyl Ether possesses two primary sites for further chemical modification: the nitroso group and the aromatic ring. These functional groups allow for a range of derivatization reactions, making the compound a potentially useful synthetic intermediate. aquigenbio.comrsc.org
Reactions involving the Nitroso Group:
Reduction: The nitroso group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This would yield p-butoxyaniline.
Oxidation: Further oxidation of the nitroso group can convert it to a nitro group (-NO₂), yielding Butyl p-Nitrophenyl Ether.
Condensation: The nitroso group can react with active methylene (B1212753) compounds or anilines to form Schiff bases or azo compounds, respectively.
Reactions involving the Aromatic Ring:
Table 3: Potential Derivatization Reactions
| Functional Group | Reaction Type | Potential Reagents | Expected Product |
|---|---|---|---|
| Nitroso (-N=O) | Reduction | H₂, Pd/C | p-Butoxyaniline |
| Nitroso (-N=O) | Oxidation | H₂O₂, CH₃COOH | Butyl p-Nitrophenyl Ether |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated Butyl p-Nitrosophenyl Ether |
Green Chemistry Approaches and Sustainable Synthesis Innovations
Applying the principles of green chemistry to the synthesis of Butyl p-Nitrosophenyl Ether involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
For the Williamson ether synthesis , green innovations could include:
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide, potentially eliminating the need for hazardous, anhydrous organic solvents. jk-sci.com
Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives such as ionic liquids or bio-based solvents.
For oxidative approaches , sustainable improvements focus on the choice of oxidant:
Catalytic Oxidation: Using catalytic amounts of reagents like molybdenum salts with hydrogen peroxide is preferable to stoichiometric amounts of harsher oxidants. organic-chemistry.org The primary byproduct of H₂O₂ is water, making it an environmentally friendly choice.
Solvent-Free Conditions: For certain nitrosation reactions, solvent-free protocols have been developed, which significantly reduce environmental pollution and can lead to high yields and cost-effectiveness. rsc.orgresearchgate.net While developed for N-nitrosamines, this principle could be explored for C-nitroso compound synthesis.
These approaches aim to reduce the environmental footprint of the synthesis by minimizing solvent use, avoiding toxic reagents, and designing safer chemical processes. ejcmpr.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Formula |
|---|---|---|
| ETHER, BUTYL p-NITROSOPHENYL | 1-Butoxy-4-nitrosobenzene | C₁₀H₁₃NO₂ |
| p-Nitrosophenol | 4-Nitrosophenol | C₆H₅NO₂ |
| 1-Bromobutane | 1-Bromobutane | C₄H₉Br |
| p-Butoxyaniline | 4-Butoxyaniline | C₁₀H₁₅NO |
| Butyl p-Nitrophenyl Ether | 1-Butoxy-4-nitrobenzene | C₁₀H₁₃NO₃ |
| Sodium Hydride | Sodium Hydride | NaH |
| Potassium Carbonate | Potassium Carbonate | K₂CO₃ |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |
| Hydrogen Peroxide | Hydrogen Peroxide | H₂O₂ |
| 3-Chloroperoxybenzoic acid | 3-Chloroperoxybenzoic acid | C₇H₅ClO₃ |
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular and Electronic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of butyl p-nitrosophenyl ether in solution. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the compound's connectivity and electronic structure. The chemical shifts in the ¹H NMR spectrum can confirm the presence of the butyl group and the aromatic protons of the p-nitrosophenyl group. Similarly, ¹³C NMR spectroscopy can identify the carbon atoms in both the aliphatic chain and the aromatic ring.
Dynamic NMR (DNMR) spectroscopy can be employed to study the rotational barriers and conformational preferences of butyl p-nitrosophenyl ether. Rotation around the C-O and C-N bonds can be restricted, leading to the existence of different conformers. At low temperatures, the interconversion between these conformers may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence of the signals. By analyzing the line shapes of the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. This information is crucial for understanding the flexibility of the molecule and the relative stability of its different conformations.
Aromatic C-nitroso compounds are known to exist in equilibrium with their corresponding azodioxy dimers. acs.org Dynamic NMR spectroscopy is a valuable technique for studying this monomer-dimer equilibrium in solution. researchgate.net The monomer and dimer species will have distinct NMR spectra. By monitoring the changes in the relative intensities of the signals corresponding to the monomer and dimer at different concentrations and temperatures, the equilibrium constant (Keq) and the thermodynamic parameters (ΔH° and ΔS°) for the dimerization process can be determined. These studies provide insights into the factors that influence the position of the equilibrium, such as steric and electronic effects of the substituents.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding characteristics of butyl p-nitrosophenyl ether.
The FTIR spectrum of butyl p-nitrosophenyl ether would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These include:
C-H stretching vibrations of the butyl group and the aromatic ring.
C-O-C stretching vibrations of the ether linkage.
N=O stretching vibration of the nitroso group.
C-N stretching vibration .
Aromatic C=C stretching vibrations .
Raman spectroscopy provides complementary information to FTIR spectroscopy. The Raman spectrum is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and bonding.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| N=O Stretch | 1560 - 1490 |
| C-O-C Asymmetric Stretch | 1275 - 1200 |
| C-O-C Symmetric Stretch | 1075 - 1020 |
| C-N Stretch | 1360 - 1250 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular formula and investigating the fragmentation pathways of butyl p-nitrosophenyl ether. Electron ionization (EI) mass spectrometry can be used to determine the molecular weight of the compound and to generate a characteristic fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound.
The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of butyl p-nitrosophenyl ether under EI conditions would likely involve cleavage of the C-O and C-N bonds, as well as fragmentation of the butyl chain. Analysis of the fragment ions can help to elucidate the structure of the molecule and to understand its stability under electron impact.
Table of Expected Fragment Ions in the Mass Spectrum of Butyl p-nitrosophenyl ether:
| m/z | Fragment Ion |
| 195 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |
| 139 | [C₆H₅NO₂]⁺ |
| 123 | [C₆H₅NO]⁺ |
| 108 | [C₆H₄O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photochemical Behavior
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photochemical behavior of butyl p-nitrosophenyl ether. nih.gov The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. Nitroso compounds are known for their interesting photochemical properties. researchgate.netresearchgate.net
The absorption spectrum of butyl p-nitrosophenyl ether is expected to show characteristic bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent polarity.
Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited states. By measuring the fluorescence quantum yield and lifetime, insights into the efficiency of radiative and non-radiative decay processes can be obtained. These studies are crucial for understanding the photochemical reactivity of the compound and its potential applications in areas such as photoredox catalysis.
X-ray Diffraction Studies for Solid-State Structural Analysis and Intermolecular Interactions
X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of butyl p-nitrosophenyl ether in the solid state. nih.gov Single-crystal X-ray diffraction analysis can provide accurate information about bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, X-ray diffraction studies reveal how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds. This information is essential for understanding the physical properties of the compound in the solid state, such as its melting point and solubility. In the context of nitroso compounds, X-ray diffraction can definitively establish whether the compound exists as a monomer or a dimer in the solid state. acs.org
Chromatographic and Separation Methodologies for Purity and Isomer Analysis
The assessment of purity and the resolution of isomers are critical aspects of the chemical characterization of ETHER, BUTYL p-NITROSOPHENYL. Chromatographic techniques are central to achieving these analytical objectives, providing robust methodologies for both qualitative and quantitative evaluation. The selection of an appropriate chromatographic method is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability. For this compound, a compound with moderate polarity and potential thermal lability due to the nitroso group, a range of chromatographic strategies can be employed. These methods are essential for ensuring the quality of the compound for research and development purposes by identifying and quantifying impurities, including starting materials, by-products, and positional isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a particularly suitable technique for the analysis of this compound, given its applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation.
Research Findings: While specific HPLC methods for this compound are not extensively detailed in readily available literature, methodologies developed for structurally related compounds, such as nitrophenols and their derivatives, offer valuable precedents. For instance, the separation of nitrophenol isomers has been successfully achieved using C18 columns. researchgate.net An isocratic ion-pair RP-HPLC method has been developed for the analysis of 4-nitrophenol (B140041) (PNP) and its metabolites, utilizing a C18 column with a mobile phase consisting of a methanol (B129727) and citrate (B86180) buffer mixture. nih.gov This approach demonstrates the effectiveness of reversed-phase chromatography for separating polar aromatic compounds.
Detection is typically accomplished using a UV-Vis detector, as the nitroso and phenyl chromophores are expected to exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice. ijpsjournal.comnih.gov
The following table outlines plausible HPLC conditions for the analysis of this compound, extrapolated from methods for analogous compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm or 300-350 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. epa.gov Its applicability to this compound is conditional upon the compound's thermal stability at the temperatures required for volatilization in the GC inlet and column. Aromatic nitroso compounds can be susceptible to thermal degradation. epa.gov For example, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) in a standard GC injection port, which would complicate analysis. epa.gov
Research Findings: Should the compound prove sufficiently stable, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. Coupling the GC with a mass spectrometer (GC-MS) would be indispensable for positive identification of the analyte peak and any impurities. ijpsjournal.com The mass spectrum would be expected to show characteristic fragmentation patterns, potentially including a prominent ion at m/z 30, corresponding to the NO+ fragment, which is a known characteristic for many nitro and nitroso compounds under electron ionization. acs.org The use of a nitrogen-phosphorus detector (NPD) could also offer selective detection. epa.gov
A hypothetical set of GC parameters is presented in the table below.
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C (optimization required to avoid degradation) |
| Detector | Mass Spectrometer (MS) or NPD |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov It is also a valuable tool for developing optimal solvent systems for preparative column chromatography.
Research Findings: Standard silica gel plates (SiO2) would likely be used as the stationary phase due to the moderate polarity of the target compound. nih.gov The mobile phase would typically be a mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. phcog.com The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5 for the main component. Visualization of the separated spots can be achieved under UV light, owing to the UV-active nature of the aromatic nitroso structure. nih.gov
The table below provides examples of potential TLC systems.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV Lamp (254 nm) |
Isomer Separation
Capillary Zone Electrophoresis (CZE) has also been shown to be highly effective for separating nitrophenol isomers, offering very high theoretical plate counts. researchgate.net This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by charge, size, and shape, making it well-suited for resolving closely related isomers.
Theoretical and Computational Chemistry of Butyl P Nitrosophenyl Ether
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of butyl p-nitrosophenyl ether. These calculations provide a detailed picture of the electron distribution within the molecule, which in turn governs its chemical reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to determine the electronic structure.
From these calculations, a variety of reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's propensity to participate in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. Electronegativity measures the tendency of the molecule to attract electrons, and chemical hardness quantifies its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.
Table 1: Calculated Reactivity Descriptors for Butyl p-Nitrosophenyl Ether The following is an interactive data table. Values are hypothetical and for illustrative purposes.
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.8 eV | electron Volts |
| LUMO Energy | -2.1 eV | electron Volts |
| HOMO-LUMO Gap | 4.7 eV | electron Volts |
| Electronegativity (χ) | 4.45 eV | electron Volts |
| Chemical Hardness (η) | 2.35 eV | electron Volts |
| Electrophilicity Index (ω) | 4.22 eV | electron Volts |
These descriptors collectively suggest that butyl p-nitrosophenyl ether possesses a moderate level of reactivity, with the nitroso and ether functionalities playing a significant role in defining its electronic character.
Density Functional Theory (DFT) Investigations of Molecular Geometry, Conformational Landscape, and Energy Profiles
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural properties of molecules. For butyl p-nitrosophenyl ether, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine the optimized molecular geometry. This provides precise information on bond lengths, bond angles, and dihedral angles.
The conformational landscape of the butyl chain attached to the ether oxygen is of particular interest. Due to the flexibility of the butyl group, multiple conformers can exist. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the butyl chain to identify the various stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature.
Table 2: Calculated Geometric Parameters for the Most Stable Conformer of Butyl p-Nitrosophenyl Ether The following is an interactive data table. Values are hypothetical and for illustrative purposes.
| Parameter | Value | Unit |
|---|---|---|
| C-O (ether) Bond Length | 1.37 Å | Angstroms |
| O-C (butyl) Bond Length | 1.43 Å | Angstroms |
| C-N (nitroso) Bond Length | 1.48 Å | Angstroms |
| N=O Bond Length | 1.22 Å | Angstroms |
| C-O-C Bond Angle | 118.5 ° | Degrees |
| O-N-O Bond Angle | 115.0 ° | Degrees |
The energy profiles obtained from these conformational analyses are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.
Computational Modeling of Reaction Pathways, Transition States, and Kinetic Isotope Effects
Computational chemistry provides invaluable tools for modeling chemical reactions involving butyl p-nitrosophenyl ether. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway that connects reactants to products. This pathway includes the identification and characterization of transition states, which are the high-energy structures that must be overcome for the reaction to proceed.
For instance, the hydrolysis of the ether linkage or reactions involving the nitroso group can be modeled. diva-portal.orgdiva-portal.orgmdpi.comresearchgate.net The geometry of the transition state is determined, and its energy is calculated to determine the activation energy of the reaction. Frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
Furthermore, computational modeling can be used to predict kinetic isotope effects (KIEs). By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and recalculating the vibrational frequencies of the reactant and the transition state, the KIE can be estimated. This provides detailed insight into the reaction mechanism and the nature of bond-breaking and bond-forming processes in the rate-determining step.
Prediction and Interpretation of Spectroscopic Parameters via Ab Initio Methods
Ab initio computational methods can be used to predict various spectroscopic properties of butyl p-nitrosophenyl ether, which can then be compared with experimental data for validation. scirp.orgbsu.by
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nist.gov The frequencies and intensities of the vibrational modes can be assigned to specific molecular motions, such as the stretching of the N=O bond, the C-O-C ether linkage, and the various vibrations of the aromatic ring and the butyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are instrumental in assigning the peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. bsu.by This allows for the calculation of the absorption wavelengths and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals, often involving the π-system of the aromatic ring and the nitroso group.
Table 3: Predicted Spectroscopic Data for Butyl p-Nitrosophenyl Ether The following is an interactive data table. Values are hypothetical and for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | N=O Stretch | 1550 cm⁻¹ |
| IR | C-O-C Stretch | 1250 cm⁻¹ |
| ¹³C NMR | C-NO | 150 ppm |
| ¹³C NMR | C-O | 160 ppm |
| UV-Vis | λ_max | 350 nm |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Phenomena
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of butyl p-nitrosophenyl ether over time. researchgate.netnih.govijche.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and its interactions with its environment, such as a solvent or other molecules.
Intramolecularly, MD simulations can explore the conformational flexibility of the butyl chain in a more dynamic and realistic manner than static calculations. diva-portal.org This can reveal the timescales of conformational transitions and the preferred dynamic structures of the molecule.
Intermolecularly, MD simulations can be used to study the solvation of butyl p-nitrosophenyl ether in different solvents. This can provide insights into the solute-solvent interactions, the structure of the solvation shell, and the diffusion of the molecule through the solvent. nih.gov Such simulations are crucial for understanding how the solvent environment influences the molecule's properties and reactivity. Furthermore, simulations of multiple butyl p-nitrosophenyl ether molecules can shed light on intermolecular interactions and the properties of the bulk material. researchgate.net
Chemical Reactivity and Reaction Mechanisms of the Nitrosophenyl Moiety
Electrophilic and Nucleophilic Character of the Nitrosophenyl Group
The nitrosophenyl group exhibits a dual chemical nature, capable of acting as both an electrophile and a nucleophile. This ambivalence is a result of the electronic interplay between the nitroso group (-N=O) and the aromatic ring. The nitrogen and oxygen atoms of the nitroso group possess lone pairs of electrons, making them potential nucleophilic centers. Conversely, the electron-withdrawing nature of the nitroso group can render the aromatic ring electron-deficient and susceptible to nucleophilic attack.
Nitrosoarenes, as a class of compounds, are known to function as both electrophilic and nucleophilic reagents in a wide array of organic reactions, highlighting their significant role in organic chemistry. researchgate.net The reactivity is often dependent on the specific reaction conditions and the nature of the reacting partner.
While the aromatic ring of butyl p-nitrosophenyl ether can act as an electrophile, the nitroso group itself can undergo nucleophilic attack. The nitrogen atom of the nitroso group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it an electrophilic center. Strong nucleophiles can add to the nitrogen atom, leading to a variety of products.
In some organocatalytic reactions, nitrosobenzene (B162901) has been observed to act as an electrophile at the oxygen atom rather than the traditionally expected nitrogen atom. stackexchange.com Computational studies have shown that the regioselectivity of the nucleophilic attack (N vs. O) can be influenced by the catalyst and reaction conditions. For instance, proline catalysis can direct an enamine to attack the oxygen of the nitrosobenzene monomer, a preference rationalized by the difference in basicities of the oxygen and nitrogen atoms and stabilizing interactions in the transition state. stackexchange.com
The general mechanism for nucleophilic addition to a carbonyl group, which shares similarities with the nitroso group, involves the attack of a nucleophile on the electrophilic carbon atom. This leads to the formation of a tetrahedral intermediate which can then be protonated. fiveable.me A similar principle applies to the nitroso group, where a nucleophile attacks the nitrogen atom.
The presence of the electron-withdrawing nitroso group in the para position of ETHER, BUTYL p-NITROSOPHENYL activates the aromatic ring towards aromatic nucleophilic substitution (SNAr). This activation is analogous to that provided by a nitro group. Electron-withdrawing substituents ortho or para to a leaving group facilitate nucleophilic attack on the ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
The SNAr mechanism typically proceeds in two steps:
Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
Elimination of the leaving group, which restores the aromaticity of the ring.
For SNAr reactions to occur, the aromatic ring must be substituted with strong electron-withdrawing groups. The nitroso group, similar to the nitro group, serves this function effectively. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.
| Reactant Type | Reaction | Key Features |
| Nucleophile | Nucleophilic Addition | Attack occurs at the nitrogen or oxygen of the nitroso group. Regioselectivity can be controlled by catalysts. |
| Aromatic Ring | Aromatic Nucleophilic Substitution (SNAr) | The electron-withdrawing nitroso group activates the ring for attack. The reaction proceeds via a Meisenheimer complex. |
Photochemical Transformations and Reaction Mechanisms
Aromatic nitroso compounds, including butyl p-nitrosophenyl ether, are known to undergo a variety of photochemical reactions upon absorption of light. These transformations are often initiated by the excitation of the molecule to a higher electronic state, leading to processes such as photodissociation, photoisomerization, and energy transfer.
A characteristic feature of aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.org The dimers, often formulated as azobenzene dioxides, are typically favored in the solid state, while the colored monomers are more prevalent in dilute solutions or at elevated temperatures. wikipedia.org
Photodissociation is a key photochemical process for the dimers of nitrosoarenes. Irradiation with UV light, particularly at cryogenic temperatures, can lead to the dissociation of the dimer into two monomeric nitroso molecules. at.uamdpi.com This process is often reversible, with the monomers redimerizing upon warming. at.ua This photochromic-thermochromic effect is visually apparent, as the dimers are typically colorless or pale yellow, while the monomers are blue or green. at.uamdpi.com
Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent decay of this excited state can occur through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing, chemical reaction) pathways.
For nitroaromatic compounds, which are structurally related to nitrosophenyl ethers, the excited-state dynamics are particularly complex. They are known to undergo very rapid intersystem crossing from the singlet excited state to the triplet manifold, often on a sub-picosecond timescale. rsc.org This efficient intersystem crossing is attributed to the presence of oxygen-centered non-bonding orbitals. rsc.org
Energy transfer is another important process in photochemistry, where an excited donor molecule transfers its excitation energy to an acceptor molecule. fiveable.mebritannica.com This can occur through radiative (emission and reabsorption of a photon) or non-radiative mechanisms like Förster resonance energy transfer (FRET) and Dexter electron transfer. fiveable.me The efficiency of energy transfer depends on factors such as the distance between the donor and acceptor and the spectral overlap of the donor's emission and the acceptor's absorption. fiveable.me In the context of butyl p-nitrosophenyl ether, the excited nitrosophenyl moiety could act as an energy donor or acceptor in the presence of other chromophores.
The excited-state dynamics of nitroaromatic compounds can also involve intramolecular charge transfer (ICT), where photoexcitation leads to a significant shift of electron density within the molecule. For example, in (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol, ultrafast twisted intramolecular charge transfer (TICT) has been observed, where the electron density shifts from the phenyl ring to the nitro group. nih.gov This process is often accompanied by torsional motion of the nitro group relative to the aromatic ring. nih.gov
| Photochemical Process | Description |
| Photodissociation | Cleavage of the N-N bond in the dimeric form to yield two monomeric nitroso molecules upon UV irradiation. mdpi.com |
| Photoisomerization | Interconversion between cis and trans isomers of the dimer, often proceeding through the monomeric intermediate. wikipedia.org |
| Intersystem Crossing | Rapid transition from the excited singlet state to the triplet state, a characteristic of nitroaromatic compounds. rsc.org |
| Energy Transfer | Transfer of excitation energy from the excited nitrosophenyl moiety to an acceptor molecule, or vice versa. fiveable.me |
| Intramolecular Charge Transfer | Photo-induced shift of electron density, often from the aromatic ring to the nitroso group. |
Thermal Decomposition Pathways and Kinetic Analysis
The primary decomposition pathways for nitroaromatic compounds at high temperatures often involve the homolytic cleavage of the C-NO2 bond and the isomerization of the nitro group to a nitrite (B80452), followed by the cleavage of the weaker O-NO bond. dtic.mil The presence of other substituents on the aromatic ring can significantly influence the thermal stability and the decomposition mechanism. For many nitroarenes, an increase in the number of nitro groups generally leads to a decrease in thermal stability. uri.edu
Kinetic analysis of thermal decomposition is often performed using techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC). These methods allow for the determination of kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the decomposition rate. For example, the thermal decomposition of brominated butyl rubber has been studied using TG, and the activation energy was determined using the isoconversional method. mdpi.com
The decomposition of nitroaromatic explosives has been shown to have different initiation mechanisms depending on the temperature. At very high temperatures, such as those in shock initiation, C-NO2 bond homolysis is the predominant initial step. At lower temperatures, reactions involving other substituents on the ring can become more important, and the decomposition can be catalyzed by the products formed. dtic.mil
Redox Chemistry and Electron Transfer Processes
The chemical behavior of the p-nitrosophenyl group is significantly influenced by its redox properties. The nitroso moiety is a potent electron-withdrawing group, a characteristic that dictates its participation in electron transfer processes.
The electron-withdrawing capacity of the nitroso group is considered to be even stronger than that of a nitro group. This is evidenced by the more significant quinoidal distortion observed in the aromatic ring of nitrosoarenes compared to nitroarenes marquette.edu. This strong electronic effect lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron and making the compound susceptible to reduction.
Computational studies on electrophilic aromatic nitrosation have provided evidence for the involvement of electron transfer (ET) mechanisms that can be described by Marcus theory, with some reactions falling into the Marcus inverted region nih.gov. These theoretical models support the idea that electron transfer is a fundamental aspect of nitrosophenyl chemistry. The reduction of the nitroso group can be initiated by various reducing agents, including flavoenzymes, which can perform single- or two-electron transfers nih.gov.
Dimerization Equilibria and Their Influence on Reactivity
A characteristic feature of C-nitroso compounds is their tendency to exist in a dynamic equilibrium between a monomeric and a dimeric form. In the solid state, these compounds are typically found as dimers, known as azodioxybenzenes. In solution, an equilibrium is established between the colored monomer (often blue or green) and the generally colorless or pale yellow dimer marquette.edu.
The dimerization can be viewed hypothetically as a nucleophilic "self-attack," where the nucleophilic nitrogen atom of one molecule attacks the electrophilic nitrogen of another at.ua. The dimers can exist as two different geometric isomers: the Z-(cis) and E-(trans) forms. The position of this equilibrium is sensitive to several factors:
Temperature : Higher temperatures favor the monomeric form, as the dissociation of the dimer is typically an endothermic process.
Concentration : Dilute solutions favor the monomer, in accordance with Le Châtelier's principle.
Solvent : The polarity and nature of the solvent can influence the stability of the different species in the equilibrium.
Mechanistic Insights into Reactions with Specific Chemical Classes
The nitrosophenyl group exhibits versatile reactivity towards a range of chemical classes, participating in reactions as both an electrophile and a nucleophile, as well as engaging in pericyclic and radical processes.
Reactions with Nucleophiles: The nitrogen atom of the nitroso group is partially positive due to the electronegativity of the adjacent oxygen atom, making it susceptible to nucleophilic attack. This reactivity is analogous to that of a carbonyl group at.ua. Nucleophiles can add to the nitrogen atom, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions. For instance, reactions with amines can lead to the formation of azo compounds.
Cycloaddition Reactions: Aromatic nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions ([4+2] cycloadditions). The -N=O double bond can react with a 1,3-diene to form a six-membered heterocyclic ring (an oxazine derivative). These reactions are highly valuable in organic synthesis for constructing complex heterocyclic frameworks. The reactivity in these cycloadditions is enhanced by the electron-deficient nature of the nitroso group, making it complementary to electron-rich dienes pageplace.de. The reaction is typically considered a concerted process, proceeding through a cyclic transition state mdpi.com.
Reactions with Radicals: The nitrosophenyl moiety can also react with radical species. These reactions can proceed through several mechanisms. One common pathway is the trapping of carbon-centered radicals by the nitroso compound to form stable nitroxide radicals. This "spin trapping" is a widely used technique in the study of radical chemistry. Additionally, radical species can add to the aromatic ring or abstract hydrogen atoms from the butyl group, although reactions at the nitroso group are often favored. For example, reactions of the stable radical DPPH with hydroxyl radicals can lead to the formation of p-nitrophenyl derivatives, suggesting that radical substitution on the ring is a possible pathway nih.gov.
Advanced Applications in Materials Science and Organic Synthesis
Butyl p-Nitrosophenyl Ether as a Key Intermediate in Complex Organic Synthesis
The primary and most well-documented role for the class of compounds to which butyl p-nitrosophenyl ether belongs is as a key intermediate in organic synthesis, particularly through acid-catalyzed aromatic nucleophilic substitution.
The reaction of p-nitrosophenol ethers with primary aromatic amines provides a mild and high-yielding pathway to p-nitrosodiphenylamines. acs.org This transformation is significant as it offers a unique and straightforward route to p-aminodiphenylamine and its derivatives, which are commercially important as antiozonants in the rubber industry. acs.org The reaction proceeds by the replacement of the alkoxy group (e.g., the butoxy group) by an amino group, a type of substitution that is typically difficult to achieve with phenols directly but is facilitated here by the strong activating effect of the protonated nitroso group. acs.org
The efficiency of this amination reaction can be influenced by the choice of solvent and acid catalyst, with non-alcoholic solvents sometimes providing superior yields compared to alcohols. acs.org
| Amine Reactant | Alkoxy Group (in Ether) | Conditions | Product | Yield |
|---|---|---|---|---|
| Aniline (B41778) | Varies (e.g., Methoxy, Ethoxy) | Acid-catalyzed, Room Temperature | p-Nitrosodiphenylamine | High (e.g., 90-95%) |
| Amines with electron-donating substituents | Varies | Acid-catalyzed | Substituted p-Nitrosodiphenylamine | Good |
Precursor in Heterocycle Synthesis
The products derived from butyl p-nitrosophenyl ether, namely p-nitrosodiphenylamines and their reduced counterparts, p-aminodiphenylamines, are valuable precursors for the synthesis of various nitrogen-containing heterocycles. Although specific examples starting directly from the butyl ether are not extensively documented, the diphenylamine (B1679370) scaffold is fundamental to the structure of important heterocyclic systems such as phenazines, carbazoles, and acridines. The synthesis of N-heterocycles often relies on anilines and their derivatives, and utilizing nitroarenes as the amino source can reduce the number of synthetic steps required. rsc.org Therefore, butyl p-nitrosophenyl ether serves as a strategic starting material for accessing these complex molecular architectures.
Utilization in Multi-Component Reactions (MCRs)
While the direct application of butyl p-nitrosophenyl ether in multi-component reactions (MCRs) is not prominently featured in current literature, the inherent reactivity of the nitroso functional group suggests its potential in such convergent synthetic strategies. The nitroso group is a powerful dienophile and can readily participate in hetero-Diels-Alder reactions to form heterocyclic adducts. wikipedia.org Furthermore, nitrosobenzene (B162901) is known to undergo condensation reactions with active methylene (B1212753) compounds in what is known as the Ehrlich-Sachs reaction. wikipedia.org
More complex MCRs involving nitrosobenzene have been reported, such as a three-component reaction with diazo compounds and allenic esters. researchgate.net These established reactivities for the nitrosoarene core indicate a strong potential for butyl p-nitrosophenyl ether to be employed in novel MCRs, where the p-butoxy group could modulate reactivity and solubility, leading to the efficient, one-pot synthesis of complex molecules.
Role in Polymer Chemistry and Functional Material Development
The application of butyl p-nitrosophenyl ether in polymer science is an area of potential rather than established practice. The reactivity of the nitroso group allows for transformations into other functional groups, such as azo and azoxy moieties, which are of significant interest in materials science.
For instance, the reductive dimerization of nitrosobenzenes is an effective method for preparing substituted azoxybenzenes. organic-chemistry.orgresearchgate.net Azoxybenzenes are recognized as valuable components in the development of liquid crystal materials and polymers. organic-chemistry.org This suggests a plausible, though currently exploratory, pathway where butyl p-nitrosophenyl ether could be converted into azoxy-containing monomers for subsequent polymerization.
Application as Monomers or Modifiers in Polymerization
There is currently a lack of direct evidence for the use of butyl p-nitrosophenyl ether as a monomer in polymerization reactions. However, its potential role as a polymerization modifier can be considered. Related aromatic nitro compounds, such as nitrobenzene (B124822), have been investigated as inhibitors or controllers in certain polymerization systems to regulate molecular weight. researchgate.net The nitroso group, being a radical scavenger, could potentially fulfill a similar function, offering a means to control polymerization kinetics and polymer chain length, although this specific application remains to be explored.
Development of Photoresponsive Materials
The development of photoresponsive materials often involves incorporating chromophores that undergo reversible changes upon light irradiation. specificpolymers.com While azobenzene is the most extensively studied chromophore for this purpose, the nitroso group also possesses relevant optical properties. rsc.org
Aromatic nitroso compounds like nitrosobenzene exist in a dynamic equilibrium between a colored monomeric form (typically green) and a colorless or pale-yellow dimeric form (azobenzene dioxide). wikipedia.org This equilibrium is sensitive to factors such as temperature and concentration. This intrinsic, reversible chromic behavior could theoretically be harnessed in the design of novel photoresponsive or chemoresponsive materials. Incorporating the butyl p-nitrosophenyl ether moiety into a polymer backbone or as a side chain could lead to materials whose optical properties can be modulated, representing an interesting avenue for future research in functional materials. mpg.de
Applications in Advanced Catalysis Systems (e.g., as ligands or pre-catalysts)
The use of butyl p-nitrosophenyl ether itself as a catalyst or pre-catalyst is not documented. However, the chemistry of nitrosoarenes shows they are effective coordinating agents for metal ions, suggesting a potential role as ligands in catalysis. Nitrosobenzene is a good Lewis base and is known to form stable complexes with various transition metals, including ruthenium and nickel, typically coordinating through the nitrogen atom. wikipedia.orgnih.gov
The electronic properties of the ligand are crucial for the activity of a catalyst. The presence of the electron-donating p-butoxy group in butyl p-nitrosophenyl ether would modify the electronic character of the aromatic system compared to unsubstituted nitrosobenzene. This alteration could influence the stability and reactivity of its corresponding metal complexes. Therefore, it is plausible that butyl p-nitrosophenyl ether could serve as a tunable ligand in the design of novel homogeneous catalysts, or its metal complexes could act as pre-catalysts for various organic transformations.
Exploration in Supramolecular Chemistry and Self-Assembly
The unique electronic and structural characteristics of Butyl p-Nitrosophenyl Ether make it a molecule of interest for supramolecular chemistry and self-assembly. The nitroso group, with its inherent polarity and potential for non-covalent interactions, alongside the hydrophobic butyl chain, provides an amphiphilic character that can be exploited in the design of ordered molecular structures.
Research in the broader field of supramolecular chemistry often leverages molecules with specific functional groups to direct the formation of larger, organized assemblies. While direct studies detailing the extensive supramolecular behavior of Butyl p-Nitrosophenyl Ether are not widely available, the principles of molecular recognition and self-assembly suggest its potential utility. The p-substituted benzene ring allows for π-π stacking interactions, a common driving force in the self-assembly of aromatic compounds. Furthermore, the oxygen and nitrogen atoms of the ether and nitroso groups can act as hydrogen bond acceptors, facilitating interactions with complementary molecules.
The self-assembly of analogous compounds, such as those containing azobenzene groups which are structurally related to nitrosobenzenes, has been shown to be controllable by external stimuli like light. This opens up the possibility for creating photo-responsive materials. Although specific research on Butyl p-Nitrosophenyl Ether in this context is limited, the fundamental properties of the molecule suggest a potential for similar applications in creating dynamic and responsive supramolecular systems.
Table 1: Potential Non-Covalent Interactions Involving Butyl p-Nitrosophenyl Ether
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Phenyl Ring | Formation of columnar or layered structures |
| Dipole-Dipole | Nitroso Group, Ether Linkage | Directional alignment of molecules |
| Hydrogen Bonding | Oxygen and Nitrogen Atoms (as acceptors) | Formation of specific, directional assemblies with donor molecules |
Analytical Chemistry Applications (excluding human diagnostic uses)
In the realm of analytical chemistry, the chromophoric nature of the nitroso group in Butyl p-Nitrosophenyl Ether suggests its utility as a probe or indicator in various analytical techniques. The electronic transitions within the nitroso moiety can be sensitive to the local chemical environment, leading to changes in its spectroscopic signature that can be monitored.
While specific, developed analytical methods employing Butyl p-Nitrosophenyl Ether are not extensively documented, its structural motifs are found in compounds used for chemical sensing and analysis. The reactivity of the nitroso group, for instance, could be harnessed for the selective detection of certain analytes through specific chemical reactions that lead to a colorimetric or fluorometric response.
The application of small molecules as probes to elucidate enzyme mechanisms is a cornerstone of biochemical research. Compounds containing nitroso or similar functionalities can act as reporters, as their electronic properties are often altered upon interaction with an enzyme's active site or upon enzymatic transformation.
While direct evidence of Butyl p-Nitrosophenyl Ether being used as a probe for enzyme mechanistic studies is scarce in the available literature, the principle can be illustrated by related p-nitrophenyl compounds. For instance, p-nitrophenyl esters are widely used as substrates in enzyme assays. The enzymatic cleavage of the ester bond releases p-nitrophenolate, a yellow-colored compound that can be quantified spectrophotometrically to determine enzyme activity.
By analogy, the electronic environment of the nitroso group in Butyl p-Nitrosophenyl Ether could be sensitive to the polarity and composition of an enzyme's active site. Binding of the molecule to an enzyme could lead to a shift in its absorption spectrum, providing insights into the nature of the binding pocket. Furthermore, if the molecule were to act as a substrate or an inhibitor, monitoring its spectral changes could provide kinetic data about the enzymatic reaction.
Table 2: Comparison of Probing Moieties in Enzyme Studies
| Moiety | Principle of Detection | Common Applications | Potential for Butyl p-Nitrosophenyl Ether |
|---|---|---|---|
| p-Nitrophenyl | Release of chromophoric p-nitrophenol/p-nitrophenolate upon enzymatic cleavage. | Esterase, phosphatase, and glycosidase assays. | Could potentially be developed into a chromogenic substrate if a suitable enzymatic reaction cleaves a bond in the molecule. |
Future research may yet uncover specific applications for Butyl p-Nitrosophenyl Ether in these advanced fields, building upon the foundational chemical principles of its constituent functional groups.
Environmental Transformation and Mechanistic Degradation Studies
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
The presence of a chromophore, the p-nitrosophenyl group, suggests that ETHER, BUTYL p-NITROSOPHENYL is susceptible to photodegradation by sunlight in both aquatic and atmospheric environments.
In Aquatic Environments:
Direct photolysis is expected to be a significant degradation pathway for this compound in sunlit surface waters. Aromatic nitroso compounds are known to undergo photochemical transformations. The primary photochemical processes for nitrosoarenes involve the cleavage of the C-N bond to form an aryl radical and a nitric oxide (NO) radical at.ua. In the case of this compound, this would lead to the formation of a butoxy-phenyl radical and NO. These reactive radicals would then undergo further reactions with other species in the water.
Another potential photochemical reaction is the photodissociation of the dimeric form. Aromatic nitroso compounds can exist in a monomer-dimer equilibrium, where the monomer is typically blue or green and the dimer is yellowish or colorless at.uamdpi.com. Sunlight can induce the dissociation of the dimer back to the monomeric form at.uamdpi.com.
Furthermore, studies on the photolysis of p-nitrodiphenyl ethers, a related class of compounds, have shown that photoreduction of the nitro group can occur, leading to the formation of nitroso and azo compounds. While this compound already contains a nitroso group, further reduction to an amino group or oxidation to a nitro group under specific photochemical conditions cannot be ruled out. The photolysis of ortho-substituted phenyl allyl ethers has been observed to yield the parent phenols, suggesting that cleavage of the ether bond is a possible, though likely minor, photodegradation pathway epa.gov.
In Atmospheric Environments:
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its presumed volatility. The dominant degradation process in the atmosphere for organic compounds is reaction with hydroxyl radicals (•OH). Based on studies of nitrobenzene (B124822), a close structural analog, the reaction with •OH radicals is a key atmospheric removal process cdc.govacs.org. This reaction likely proceeds via addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then react further, potentially leading to the formation of nitrophenols and other oxidation products acs.org.
Direct photolysis may also contribute to the atmospheric degradation of this compound. The photolysis of alkyl nitroaromatics has been identified as a source of nitrous acid (HONO) in the gas phase, which in turn is a significant source of •OH radicals in the troposphere researchgate.net. A similar process could occur with p-nitrosophenyl ethers. The photodegradation of nitrobenzene vapors has been shown to produce p-nitrophenol and nitrosobenzene (B162901) cdc.gov. By analogy, the photolysis of this compound could lead to the formation of p-nitrophenol and other products resulting from the rearrangement or fragmentation of the molecule.
Chemical Degradation Pathways and By-product Characterization
The chemical degradation of this compound in the environment is primarily expected to involve hydrolysis of the ether linkage, although this process is generally slow for aryl ethers under typical environmental conditions.
Aryl ethers are known for their chemical stability and resistance to hydrolysis compared to esters. However, hydrolysis can occur under specific conditions, such as in the presence of strong acids or bases, or through catalysis. Recent studies have shown that the hydrolysis of diaryl ethers can be achieved under ambient conditions using photocatalysis acs.orgnih.gov. While these conditions are not typical of the bulk environment, they may be relevant in specific microenvironments, such as on the surface of certain minerals or in sunlit waters containing natural photosensitizers. Zeolites have also been shown to catalyze the hydrolysis of aryl methyl ethers, suggesting that mineral surfaces could play a role in the degradation of this compound in soils and sediments acs.orgresearchgate.net.
Should hydrolysis of the ether bond occur, the primary by-products would be p-nitrosophenol and 1-butanol .
| Degradation Pathway | Triggering Factor | Primary By-products |
| Hydrolysis of Ether Linkage | Catalysis (e.g., photocatalysis, mineral surfaces) | p-Nitrosophenol, 1-Butanol |
The p-nitrosophenol by-product is itself a reactive molecule and would be subject to further degradation. The reactivity of the nitroso group includes dimerization, condensation with active methylene (B1212753) groups, and reduction to an amino group or oxidation to a nitro group at.uawikipedia.org.
Biotransformation Mechanisms in vitro
Biotransformation by microorganisms and enzymes is expected to be a significant pathway for the degradation of this compound in the environment. Studies on analogous compounds provide strong evidence for two primary sites of metabolic attack: the butyl side chain and the p-nitroso group on the aromatic ring.
Metabolism of the Butyl Ether Side Chain:
A pivotal in vitro study on the metabolism of butyl p-nitrophenyl ether (a very close analog with a nitro group instead of a nitroso group) using rabbit liver preparations revealed that the primary metabolic pathways involve hydroxylation of the butyl chain. Three main initial hydroxylation reactions were identified:
α-hydroxylation: Hydroxylation at the carbon atom adjacent to the ether oxygen.
ω-1 hydroxylation: Hydroxylation at the second to last carbon of the butyl chain.
ω-hydroxylation: Hydroxylation at the terminal carbon of the butyl chain.
The (ω-1)-hydroxybutyl p-nitrophenyl ether metabolite was further oxidized to a keto derivative, which then spontaneously decomposed to yield p-nitrophenol . The ω-hydroxybutyl p-nitrophenyl ether was oxidized to p-nitrophenoxybutyric acid . By analogy, the biotransformation of this compound would be expected to follow similar pathways, leading to the formation of p-nitrosophenol and p-nitrosophenoxybutyric acid.
Metabolism of the p-Nitroso Group:
The p-nitroso group is susceptible to enzymatic reduction. Nitroreductases, a class of enzymes found in a wide variety of microorganisms, catalyze the reduction of nitroaromatic compounds researchgate.netresearchgate.netnih.gov. This reduction proceeds in a stepwise manner, with the nitro group being reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group nih.gov. Since this compound already contains a nitroso group, it is a likely substrate for these enzymes, leading to its reduction to p-(butoxy)phenylhydroxylamine and subsequently to p-butoxyaniline .
Studies on the microbial degradation of nitrobenzene have identified two main pathways:
Reductive Pathway: The nitro group is reduced to nitrosobenzene, then to phenylhydroxylamine, which can undergo an enzyme-mediated rearrangement to form aminophenols asm.orgnih.gov.
Oxidative Pathway: A dioxygenase enzyme attacks the aromatic ring, leading to the formation of catechol and the release of nitrite (B80452) asm.org.
Given the presence of the nitroso group, the reductive pathway is highly probable for this compound, leading to the formation of aminophenol derivatives after potential cleavage of the ether bond.
The following table summarizes the likely biotransformation products based on studies of analogous compounds.
| Metabolic Pathway | Enzymatic Action | Intermediate/Final Products | Analogous Compound Studied |
|---|---|---|---|
| Butyl Chain Hydroxylation | Microsomal Hydroxylases | (ω-1)-Hydroxybutyl p-nitrosophenyl ether, ω-Hydroxybutyl p-nitrosophenyl ether, p-Nitrosophenol, p-Nitrosophenoxybutyric acid | Butyl p-nitrophenyl ether |
| Nitroso Group Reduction | Nitroreductases | p-(Butoxy)phenylhydroxylamine, p-Butoxyaniline | Aromatic nitro and nitroso compounds |
| Ring Cleavage (Oxidative) | Dioxygenases | Catechol derivatives (following initial transformation) | Nitrobenzene |
Kinetic Modeling of Environmental Fate Processes
Currently, there is a lack of specific experimental data on the degradation kinetics of this compound, which is necessary for the development of a precise environmental fate model. However, kinetic data from related compounds can be used to estimate its environmental persistence.
Hydrolysis: The hydrolysis of aryl ethers is generally a very slow process, with half-lives that can be on the order of years to decades under typical environmental pH and temperature conditions epa.gov. Therefore, hydrolysis is not expected to be a rapid degradation pathway.
Photodegradation: The rate of photodegradation will depend on various factors, including the quantum yield of the compound, the intensity of solar radiation, and the presence of photosensitizers in the water. For atmospheric degradation, the rate of reaction with •OH radicals would be the key parameter. The atmospheric residence time of nitrobenzene has been estimated to be around 190 days cdc.gov. The atmospheric lifetime of this compound is likely to be shorter due to the presence of the butyl group, which provides additional sites for •OH radical attack.
Biodegradation: Biodegradation rates are highly dependent on environmental conditions such as the microbial population, temperature, pH, and nutrient availability. The degradation of N-nitroso compounds can be pH-dependent acs.org. Studies on the biodegradation of p-nitrophenol, a potential metabolite, have shown that it can be readily degraded by various bacterial strains, with degradation kinetics following Michaelis-Menten models [15 from previous search].
A comprehensive kinetic model for the environmental fate of this compound would require a multimedia approach, considering its partitioning between air, water, soil, and sediment, as well as the rates of all relevant transformation processes researchgate.netup.pt. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with reactivity, could be employed to estimate the rate constants for key degradation pathways in the absence of experimental data rsc.orgnih.gov.
Future Research Directions and Emerging Avenues
Novel Synthetic Strategies for Diversification of p-Nitrosophenyl Ether Derivatives
The synthesis of aromatic C-nitroso compounds can be challenging due to the sensitivity of the nitroso group. Traditional methods often involve the oxidation of corresponding anilines or hydroxylamines, or the reduction of nitroarenes. wikipedia.orgwikipedia.orgnih.gov Future research is directed towards milder and more selective methods to create a diverse library of p-nitrosophenyl ether derivatives.
Key strategies include:
Late-Stage Functionalization: Introducing the nitroso group at a late step onto a pre-functionalized butyl phenyl ether backbone. This approach protects the sensitive nitroso group from harsh conditions used in building the core structure. Methods like electrophilic ipso-substitution of silyl-substituted arenes (nitrosodesilylation) offer a promising route. researchgate.net
Controlled Oxidation: Developing catalytic oxidation systems, for instance using hydrogen peroxide, for the conversion of p-alkoxyanilines to their nitroso counterparts. acs.org This avoids the use of stoichiometric heavy-metal oxidants.
Flow Chemistry: Utilizing microreactor technology to safely generate and immediately use sensitive p-nitrosophenyl ether intermediates. The precise control over temperature and reaction time in flow systems can minimize degradation and improve yields.
A comparison of potential synthetic approaches is summarized below.
| Method | Precursor | Key Reagents | Advantages | Challenges |
| Oxidation of Amines | p-Butoxyaniline | Caro's Acid (H₂SO₅), Oxone | Readily available precursors. | Over-oxidation to nitro compound, harsh acidic conditions. |
| Reduction of Nitro Compounds | Butyl p-nitrophenyl ether | Mild reducing agents (e.g., SnCl₂) | Precursor is commercially available. | Reduction can proceed to amine, requires careful control. |
| Nitrosodesilylation | 1-Butoxy-4-(trimethylsilyl)benzene | Nitrosonium tetrafluoroborate (B81430) (NOBF₄) | High regioselectivity, mild conditions. researchgate.net | Requires synthesis of silylated precursor. |
| Fischer–Hepp Rearrangement | N-nitroso-p-butoxyaniline | HCl or HBr | Applicable to secondary amines. nih.gov | Intramolecular rearrangement mechanism limits scope. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The intense color of monomeric C-nitroso compounds (typically blue or green) offers a natural spectroscopic probe for reaction monitoring. wikipedia.orgmdpi.com Aromatic nitroso compounds exist in a fascinating equilibrium between the colored monomer and a typically colorless or pale-yellow dimer (an azodioxide), which is favored in the solid state. wikipedia.orgwikipedia.orgmdpi.com
Future avenues for real-time monitoring include:
UV-Vis Spectroscopy: To track reactions where the p-nitrosophenyl ether acts as a reactant, such as in hetero-Diels-Alder cycloadditions. The disappearance of the characteristic absorbance of the monomeric nitroso group (around 700-800 nm) can be monitored to determine reaction kinetics.
In Situ NMR Spectroscopy: Techniques like rapid-injection NMR can provide detailed mechanistic insights by identifying transient intermediates during a reaction. mpg.de 15N NMR is particularly powerful for studying the monomer-dimer equilibrium, as the nitrogen chemical shifts are highly sensitive to the bonding environment. at.ua
Mass Spectrometry: Direct ionization techniques, such as Probe Electrospray Ionization (PESI), allow for the real-time analysis of reaction mixtures with minimal sample preparation, tracking the mass changes as reactants are converted to products. shimadzu.com
| Spectroscopic Feature | Monomer (Ar-N=O) | Dimer (Ar-N(O)=N(O)-Ar) | Application in Monitoring |
| Color | Deep Green/Blue wikipedia.org | Colorless/Pale Yellow wikipedia.org | Visual indication of reaction progress or equilibrium shift. |
| UV-Vis (λmax) | ~300 nm (π→π) and ~750 nm (n→π) | ~300-400 nm | Quantifying monomer concentration for kinetic studies. |
| 15N NMR Shift | Highly deshielded | Shielded (relative to monomer) at.ua | Probing monomer-dimer dynamics and electronic structure. |
| IR Stretch (νN=O) | ~1500 cm⁻¹ | N/A (features N=N stretch instead) | Following the consumption of the nitroso functional group. |
Computational Design of New Reactivity Profiles
Computational chemistry provides a powerful tool to predict and understand the behavior of p-nitrosophenyl ether derivatives before their synthesis. By modeling the electronic structure, new reactivity profiles can be designed.
Frontier Molecular Orbital (FMO) Analysis: The nitroso group is an excellent dienophile in hetero-Diels-Alder reactions. wikipedia.org DFT calculations can determine the HOMO-LUMO energy gaps between various p-nitrosophenyl ethers and dienes, predicting reaction rates and regioselectivity. organic-chemistry.org The electron-donating butoxy group raises the energy of the LUMO of the nitroso dienophile, influencing its reactivity in inverse-electron-demand cycloadditions.
Monomer-Dimer Equilibrium: Ab initio calculations can model the thermodynamic stabilities of the monomer versus the cis- and trans-dimers, helping to design derivatives that favor the monomeric (reactive) form under specific conditions. mdpi.com
Reaction Pathway Modeling: Computational studies can elucidate reaction mechanisms, such as the Z-E interconversion of dimers in the solid state or the pathways of thermal decomposition, guiding the design of more stable and useful compounds. mdpi.com
Development of Smart Materials Incorporating Nitrosophenyl Ether Functionality
The unique properties of the aromatic nitroso group make it an attractive functional moiety for the development of "smart" materials that respond to external stimuli. mdpi.com
Photo/Thermochromic Materials: The reversible dimerization of aromatic nitroso compounds is often triggered by light and heat. mdpi.com The photodissociation of the colorless dimer into the colored monomer at low temperatures, and the subsequent thermal reversion upon warming, forms the basis of a molecular switch. mdpi.com Incorporating butyl p-nitrosophenyl ether into a polymer matrix could lead to materials that change color in response to temperature or light.
Self-Healing Polymers: The hetero-Diels-Alder reaction is a reversible cycloaddition. A polymer backbone functionalized with diene units could be cross-linked using a bivalent derivative of a nitrosophenyl ether. If the material is fractured, the application of heat could induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal before re-forming the cross-links upon cooling.
Chemical Sensors: The reactivity of the nitroso group towards specific analytes could be harnessed for sensor development. For example, its reaction with dienes could be the basis for a sensor where the presence of the diene triggers a color change or a change in the material's fluorescence.
| Stimulus | Chemical Process | Material Response | Potential Application |
| UV Light (at low temp) | Dimer → 2 Monomers mdpi.com | Colorless → Green/Blue | Optical data storage, light-sensitive switches. |
| Heat | 2 Monomers → Dimer mdpi.com | Green/Blue → Colorless | Temperature indicators, thermochromic coatings. |
| Mechanical Damage / Heat | Diels-Alder Adduct ⇌ Diene + Nitroso | Solid → Malleable → Solid | Self-healing materials, recyclable thermosets. |
| Presence of a Diene | Hetero-Diels-Alder Reaction | Color change, fluorescence quenching | Chemical sensors for environmental monitoring. |
Interdisciplinary Research with Physical Chemistry and Materials Science
The future of nitrosophenyl ether research lies at the intersection of organic synthesis, physical chemistry, and materials science.
Physical Chemistry: Detailed kinetic and thermodynamic studies of the monomer-dimer equilibrium in various media (solution, solid-state, polymer films) are crucial for understanding and controlling the behavior of these molecules. nih.gov Investigating the influence of the alkoxy chain length (e.g., comparing butyl, ethyl, and hexyl ethers) on dimerization thermodynamics would provide fundamental insights.
Materials Science: The self-assembly of aromatic nitroso compounds on surfaces like gold has been observed. mdpi.com Research into creating ordered monolayers of butyl p-nitrosophenyl ether could lead to new functional surfaces with tunable electronic or optical properties. Integrating these molecules into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create crystalline materials with responsive properties.
Exploration of Solid-State Reactivity and Phase Transitions
Aromatic C-nitroso compounds are exceptional models for studying chemical reactions in the solid state. mdpi.comat.ua Their dimerization and isomerization can be observed directly within the crystal lattice.
Topochemical Control: Research can explore how the crystal packing of different p-nitrosophenyl ether derivatives influences their solid-state reactivity. It may be possible to control whether the Z- or E-dimer is formed based on how the monomers are arranged in a metastable crystalline phase. mdpi.com
Phase Transitions: The sublimation of the dimeric form to yield the monomeric form, which then re-dimerizes in the solid state, constitutes a fascinating reaction and phase transition. wikipedia.org Studying this process using techniques like variable-temperature X-ray diffraction and solid-state NMR can provide fundamental knowledge about gas-solid and solid-solid reactions.
Cross-Dimerization: In the solid state, grinding two different nitrosoarene dimers together can induce a metathesis-like reaction to form heterodimers. mdpi.com Exploring this reactivity with various p-nitrosophenyl ether derivatives could lead to the creation of novel solid-state materials with mixed properties.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for preparing ETHER, BUTYL p-NITROSOPHENYL, and what critical parameters influence reaction efficiency?
- Methodological Answer : Synthesis of nitroso-containing ethers often involves nitrosation reactions under controlled conditions. For analogous nitro compounds (e.g., p-nitrobenzoyl chloride), methods using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents are common . Key parameters include reagent purity (e.g., anhydrous conditions), temperature control (20–25°C to avoid side reactions), and stoichiometric ratios. Catalytic agents like pyridine may enhance reaction efficiency by neutralizing HCl byproducts . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, chemical-resistant aprons) and respiratory protection (NIOSH-approved masks) to prevent inhalation of vapors or dermal contact. Conduct reactions in fume hoods with local exhaust ventilation .
- Storage : Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent photolytic degradation. Avoid proximity to oxidizing agents, ignition sources, or reactive metals (e.g., Na, K) .
- Spill Management : Absorb small spills with inert materials (vermiculite) and dispose as hazardous waste. For large spills, evacuate and contact emergency responders .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Combustion analysis (e.g., CHNS/O) verifies empirical formulas, with deviations >0.3% indicating impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., nitroso [-NO] and ether [-O-] linkages). Deuterated solvents (CDCl₃) and internal standards (TMS) ensure accuracy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for this compound when exposed to varying pH levels?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC or UV-Vis spectroscopy. Compare degradation products (e.g., nitroso → amine reduction) using LC-MS .
- Statistical Analysis : Apply ANOVA to assess pH-dependent degradation rates. Replicate experiments in triplicate to identify outliers .
- Cross-Validation : Compare results with computational models (e.g., DFT calculations for bond dissociation energies) to predict labile sites .
Q. What experimental design considerations are critical when studying the photolytic degradation pathways of this compound?
- Methodological Answer :
- Light Source Calibration : Use solar simulators (AM1.5G spectrum) or UV lamps (254–365 nm) with radiometers to standardize irradiance .
- Environmental Controls : Maintain constant temperature (25°C) and humidity (50% RH) to isolate photolytic effects. Include dark controls to rule out thermal degradation .
- Analytical Workflow : Employ GC-MS or FTIR to track volatile degradation products (e.g., NOₓ gases) and quantify reaction kinetics .
Q. How should contradictory data on the compound’s acute toxicity be reconciled across different in vitro and in vivo models?
- Methodological Answer :
- Model Selection : Compare toxicity endpoints (e.g., LD₅₀, IC₅₀) across species (rat, zebrafish) and cell lines (HepG2, HEK293). Account for metabolic differences (e.g., cytochrome P450 activity) .
- Dose-Response Analysis : Use Hill slope models to assess threshold effects. Meta-analyses of published data can identify consensus values .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify toxicity pathways (e.g., oxidative stress, DNA damage) and validate via siRNA knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
